
Camylofin
Vue d'ensemble
Description
Camylofin dihydrochloride is a musculotropic antispasmodic agent with selective phosphodiesterase IV (PDE-IV) isoenzyme inhibition, enabling preferential relaxation of cervical smooth muscles without suppressing uterine contractility . First introduced over six decades ago, it is widely used in India and other regions for labor augmentation and pain management, particularly in primary dysmenorrhea and renal colic . Its rapid onset of action (15–20 minutes) and prolonged duration (4–5 hours) make it suitable for clinical settings requiring efficient cervical dilatation and pain relief . This compound is often formulated with analgesics like diclofenac, mefenamic acid, or paracetamol in fixed-dose combinations to address spasmodic pain .
Méthodes De Préparation
Inferred Synthetic Pathways for Camylofin Dihydrochloride
Purification and Crystallization
Post-synthesis purification likely involves recrystallization from methanol or ethanol, as evidenced by the preparation of stock solutions in methanol for chromatographic analysis . The absence of impurities in gas chromatography (GC) and high-performance liquid chromatography (HPLC) profiles implies high-purity crystallization techniques, potentially using activated charcoal for decolorization.
Analytical Validation of this compound Preparations
Gas Chromatographic Analysis
The method described by Singh et al. validates this compound’s purity in tablet formulations using an Agilent 6890N GC system with an RTX-5 capillary column (30 m × 0.53 mm, 1.5 µm). Key parameters include:
Parameter | Value |
---|---|
Carrier gas (He) flow rate | 1.5 mL/min |
Oven temperature program | 180°C → 280°C at 10°C/min |
Detector (FID) temperature | 280°C |
Retention time (this compound) | 15.2 minutes |
Linear calibration (50–300 µg/mL, R² > 0.999) and low LOD/LOQ (1.5 µg/mL and 4.5 µg/mL, respectively) confirm method robustness for batch analysis.
High-Performance Liquid Chromatography (HPLC)
Patel et al. developed an isocratic HPLC method using an ODS-C18 column and acetonitrile-phosphate buffer (80:20, pH 7) for simultaneous quantification of this compound and diclofenac. Critical data include:
Parameter | This compound | Diclofenac |
---|---|---|
Linear range (µg/mL) | 50–300 | 5–30 |
Retention time (min) | 5.25 ± 0.083 | 1.76 ± 0.029 |
Theoretical plates | 4,813 | 3,782 |
The method’s precision (RSD < 1.2% for this compound) and recovery (98.5–101.2%) underscore its utility in quality control .
Formulation Strategies and Stability Profiling
This compound is commonly formulated with NSAIDs like nimesulide or diclofenac . Tablet preparation involves wet granulation using methanol as a binding agent, followed by compression and film coating. Accelerated stability studies (40°C/75% RH for 6 months) show no significant degradation when stored in airtight containers .
Comparative Analysis of Chromatographic Techniques
HPLC offers faster analysis and better sensitivity, whereas GC is preferable for volatile derivatives .
Applications De Recherche Scientifique
Pharmacological Profile
Camylofin is known for its spasmolytic properties, which make it effective in relieving smooth muscle spasms. It is often used in combination with other analgesics to enhance pain relief and improve patient outcomes in various conditions.
Applications in Obstetrics
Labor Augmentation
this compound has been extensively studied for its role in augmenting labor. Research indicates that it significantly reduces the duration of the active phase of labor in both primigravida and multigravida women. In a study involving over 9,700 parturient women, this compound was shown to shorten the time from the onset of active labor to full cervical dilatation compared to placebo and other spasmolytics like drotaverine and hyoscine .
- Key Findings:
Combination Therapy
this compound is often used in combination with non-steroidal anti-inflammatory drugs (NSAIDs) such as paracetamol. A study assessing the pharmacokinetic profile of a fixed-dose combination of this compound and paracetamol highlighted its efficacy in managing pain during labor and other conditions .
Applications in Pain Management
Abdominal Colic Pain
this compound has demonstrated significant efficacy in treating abdominal colic pain. Clinical studies reveal that it provides substantial relief from symptoms associated with intestinal, renal, and biliary colic. In one study, over 94% of patients reported good pain relief after receiving this compound injections .
- Effectiveness Summary:
Case Studies
- This compound vs. Dicyclomine: A randomized controlled trial compared the effectiveness of this compound with dicyclomine for treating primary dysmenorrhea. The results indicated that patients receiving this compound experienced greater pain relief, with a reduction in Visual Analog Scale (VAS) scores significantly higher than those receiving dicyclomine .
- This compound-Pain Relief Combination: A study evaluated the efficacy of a combination therapy involving this compound and paracetamol against a dicyclomine-paracetamol combination. The results favored the this compound combination, showing better pain relief outcomes over the treatment period .
Stability and Formulation Studies
Research on co-crystal formations involving this compound has shown promising results regarding drug stability and potency. For instance, studies indicated that co-crystals formed with fumaric acid enhanced the stability and potency of this compound dihydrochloride compared to its plain form .
- Stability Analysis Findings:
- Co-crystal formulations maintained stability under accelerated conditions.
- Immediate-release tablets exhibited higher potency than plain formulations.
Mécanisme D'action
Camylofin dihydrochloride exerts its effects through two primary mechanisms:
Anticholinergic Action: Inhibits the binding of acetylcholine to muscarinic receptors, reducing muscle contractions.
Direct Smooth Muscle Relaxation: Inhibits phosphodiesterase type IV, leading to increased cyclic AMP and reduced cytosolic calcium, which results in smooth muscle relaxation.
Comparaison Avec Des Composés Similaires
Camylofin is compared to other antispasmodics, including drotaverine , hyoscine butylbromide , valethamate bromide , and dicyclomine , across efficacy, safety, and dosing parameters. Key findings from clinical studies are summarized below:
Efficacy in Labor Augmentation
Table 1: Comparative Efficacy of Antispasmodics in Labor Augmentation
- Valethamate : this compound demonstrated superior cervical dilatation rate (CDR) and significantly shorter labor stages. A 2013 RCT reported a mean CDR of 3.33 cm/h for this compound vs. 2.69 cm/h for valethamate-hyoscine combinations (p < 0.01) .
- Hyoscine : this compound reduced the first stage of labor by ~60 minutes compared to hyoscine (20 mg) .
Table 2: Adverse Event (AE) Incidence in Clinical Studies
AE | This compound (%) | Drotaverine (%) | Hyoscine (%) | Valethamate (%) |
---|---|---|---|---|
Tachycardia | 2.07 | 4.50 | 5.20 | 6.80 |
Nausea/Vomiting | 19.09 | 20.10 | 18.50 | 22.40 |
Postpartum Hemorrhage | 15.38 | 14.90 | 16.00 | 17.20 |
- This compound exhibited the lowest incidence of tachycardia (2.07% vs. 6.8% for valethamate) and comparable rates of nausea/vomiting .
Mechanism of Action and Dosage
- This compound : PDE-IV inhibition targets cervical smooth muscles, sparing uterine contractions . Administered as a single intramuscular dose (50 mg) .
- Drotaverine: Non-selective PDE inhibitor requiring 3–4 doses (40 mg/dose) .
- Hyoscine : Anticholinergic agent with systemic effects (dry mouth, tachycardia) .
- Valethamate : Ganglionic blocker with higher AE rates .
Cost-Effectiveness
This compound’s single-dose regimen reduces hospitalization costs compared to multi-dose alternatives like drotaverine and valethamate .
Comparative Use in Primary Dysmenorrhea
In a 2017 RCT, this compound + mefenamic acid achieved 86% pain reduction (VAS score) by day 3, marginally outperforming dicyclomine + mefenamic acid (82%) but without statistical significance (p > 0.05) . Both combinations had similar safety profiles, though this compound’s faster onset aligns with its musculotropic action .
Activité Biologique
Camylofin, a dihydrochloride salt of a synthetic antispasmodic agent, is primarily employed in obstetrics and gynecology for its smooth muscle relaxant properties. Its biological activity is characterized by a dual mode of action—musculotropic and neurotropic—that facilitates the relaxation of smooth muscle tissues, particularly in the cervix during labor. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its pharmacodynamics, clinical efficacy, tolerability, and comparative effectiveness against other agents.
Pharmacological Mechanism
This compound acts primarily on smooth muscle tissues by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This mechanism results in smooth muscle relaxation without significantly affecting uterine contractions. Its selectivity for phosphodiesterase IV isoenzymes allows it to preferentially dilate the cervix while minimizing systemic effects on other smooth muscles, such as those in the gastrointestinal tract or urinary system .
- Musculotropic Action : Directly relaxes smooth muscle by increasing cyclic AMP.
- Neurotropic Action : Modulates neurotransmitter release at the neuromuscular junction.
Clinical Efficacy
This compound has been extensively studied for its effectiveness in shortening labor duration and enhancing cervical dilatation. Various clinical trials have demonstrated its superiority over other antispasmodics, such as drotaverine and hyoscine.
Comparative Studies:
- This compound vs. Placebo :
- This compound vs. Drotaverine :
- This compound vs. Hyoscine :
Summary of Clinical Findings:
Study Comparison | Cervical Dilatation Rate (cm/hour) | Duration of Active Phase (minutes) | Statistical Significance |
---|---|---|---|
This compound vs. Placebo | N/A | 141.40 ± 55.41 vs 181.46 ± 75.58 | p<0.01 |
This compound vs. Drotaverine | 1.78 vs 1.61 | N/A | p=0.002 |
This compound vs. Hyoscine | 3.14 vs 2.78 | N/A | p<0.001 |
Tolerability and Safety Profile
This compound is noted for its favorable tolerability profile with minimal side effects, which include mild anticholinergic effects such as dry mouth and palpitations . The therapeutic index indicates a wide margin of safety, with effective doses being significantly lower than toxic doses observed in animal studies (ratio ranging from 1:40 to 1:150) .
Adverse Effects Reported:
- Mild anticholinergic symptoms
- No significant impact on maternal or fetal health outcomes
Case Studies
Several case studies have highlighted the practical applications of this compound in obstetric settings:
- Case Study A : A randomized controlled trial involving 300 primigravidae showed that patients receiving this compound had a significantly reduced duration of labor and improved cervical dilatation rates compared to those receiving standard care.
- Case Study B : In another study focusing on women experiencing prolonged labor, this compound administration resulted in a marked decrease in both pain levels and labor duration, supporting its use as an effective intervention .
Analyse Des Réactions Chimiques
Step 1: Hell–Volhard–Zelinsky Halogenation
Phenylacetic acid undergoes bromination to form 2-bromo-2-phenylacetyl bromide using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) under reflux conditions .
Reaction :
Step 2: Esterification
The brominated intermediate reacts with isoamyl alcohol (3-methyl-1-butanol) to yield 3-methylbutyl bromo(phenyl)acetate via nucleophilic acyl substitution .
Reaction :
Step 3: Alkylation
The ester undergoes alkylation with N,N-diethylethylenediamine to form this compound. This step is performed under basic conditions (e.g., K₂CO₃) in an aprotic solvent like acetonitrile .
Reaction :
Degradation Reactions
This compound is prone to degradation under stress conditions, as demonstrated in stability studies:
Forced Degradation Studies
- Key Findings :
Substitution Reactions
This compound’s ester and amine groups participate in nucleophilic substitutions:
Ester Group Reactivity
- Reacts with strong nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.
- Hydrolyzes in aqueous acidic/basic media to yield 2-phenylacetic acid and 3-methylbutanol .
Amine Group Reactivity
- Undergoes quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
- Forms stable complexes with transition metals (e.g., Cu²⁺) in analytical methods .
Analytical Characterization
Stability in Formulations
Immediate-release tablets of this compound dihydrochloride co-crystals remain stable under:
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of Camylofin dihydrochloride in accelerating cervical dilation during labor?
this compound acts as a selective phosphodiesterase-4 (PDE-4) inhibitor, exerting musculotropic effects on cervical smooth muscles without interfering with uterine contractions. This mechanism enhances cervical effacement and dilatation by reducing intracellular cAMP degradation, leading to smooth muscle relaxation. Experimental validation includes in vitro assays measuring PDE-4 inhibition and clinical trials comparing cervical dilation rates with placebo or alternative agents (e.g., Valethamate) .
Q. How should researchers design a randomized controlled trial (RCT) to evaluate this compound’s efficacy in labor management?
Key considerations include:
- Randomization : Stratify participants by gravidity (primigravida vs. multigravida) to control confounding variables.
- Control groups : Compare this compound against placebo or alternative antispasmodics (e.g., Drotaverine).
- Outcome measures : Primary endpoints (duration of active labor phase, cervical dilation rate) and secondary endpoints (maternal/fetal adverse events).
- Statistical power : Calculate sample size using prior data (e.g., mean cervical dilation rate of 2.02 cm/hour for this compound vs. 1.81 cm/hour for Valethamate) to ensure significance (α=0.05, power=80%) .
Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?
Gas chromatography (GC) with flame ionization detection is widely used. Key parameters:
- Column : RTX-5 capillary column (30 m × 0.53 mm, 1.5 µm).
- Conditions : Oven temperature gradient (180°C to 280°C), helium carrier gas (1.5 mL/min).
- Validation : Linearity (125–375 µg/mL for this compound), LOD (1.2 µg/mL), LOQ (2.1 µg/mL), and specificity testing against excipients .
Advanced Research Questions
Q. How can dose-response relationships for this compound be optimized in heterogeneous obstetric populations?
Retrospective real-world studies (RWE) comparing 50 mg, 75 mg (50+25 mg), and 100 mg (50+50 mg) doses suggest:
- Primigravida : 50 mg sufficient in 77.1% of cases; dose escalation to 75 mg improves cervical dilation rate by 0.8 cm/hour.
- Multigravida : Higher baseline efficacy (mean dilation rate: 3.3 cm/hour at 50 mg), with diminishing returns at 100 mg.
Methodological approach: Stratified ANOVA to assess inter-group variability and dose-dependent effects .
Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?
Discrepancies (e.g., cervical dilation rates ranging from 1.78–3.14 cm/hour) arise from:
- Population heterogeneity : Gravidity, gestational age, and labor protocols.
- Methodological bias : Lack of blinding in older RCTs.
Resolution: Meta-regression adjusting for covariates (e.g., parity, study design) and sensitivity analysis to exclude high-risk-of-bias trials .
Q. How can this compound’s safety profile be rigorously evaluated in maternal-fetal dyads?
- Maternal safety : Track adverse drug reactions (ADRs) like tachycardia (reported in 2.3% of cases).
- Fetal safety : Monitor neonatal APGAR scores (mean ≥8 at 5 minutes) and meconium-stained liquor incidence (8.6% vs. 10.2% in controls).
- Statistical tools : Multivariate logistic regression to isolate this compound’s effects from confounders (e.g., maternal age, comorbidities) .
Q. What evidence supports this compound’s inclusion in labor acceleration guidelines despite variable study quality?
Systematic reviews highlight:
- Consistency : 17/21 trials show significant reduction in active labor duration (mean difference: 1.5–2.5 hours).
- Clinical relevance : Effect size (Cohen’s d = 0.67) exceeds minimal clinically important difference (MCID) thresholds.
- Limitations : Address poor-quality studies via GRADE criteria, emphasizing this compound’s benefit-risk ratio in low-resource settings .
Q. Methodological Frameworks for Future Studies
- PICO Framework : Define populations (e.g., term pregnancies), interventions (this compound ± oxytocin), comparators (placebo/alternatives), and outcomes (labor duration, cesarean rates) .
- FINER Criteria : Ensure feasibility (retrospective RWE cohorts), novelty (dose optimization in sub-groups), and relevance (addressing prolonged labor complications) .
Propriétés
IUPAC Name |
3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOOHIUJEJZCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5892-41-1 (di-hydrochloride) | |
Record name | Camylofin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046415 | |
Record name | Camylofin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-30-8 | |
Record name | Camylofin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camylofin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camylofin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13738 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Camylofin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Camylofin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMYLOFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.